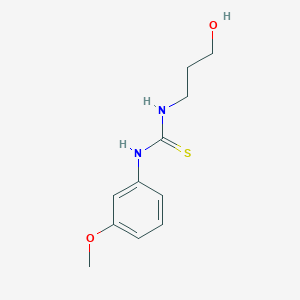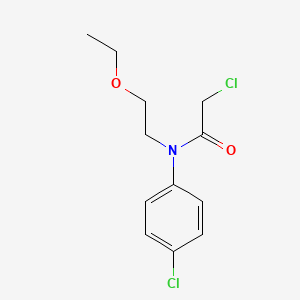
2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide, commonly known as Cloethocarb, is a chemical compound that belongs to the family of carbamates. It is a white crystalline powder that is soluble in organic solvents and is used in various scientific research applications.
Mécanisme D'action
Cloethocarb inhibits acetylcholinesterase by binding to the active site of the enzyme. The binding of Cloethocarb to the active site of acetylcholinesterase results in the formation of a stable complex that prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects
Cloethocarb has various biochemical and physiological effects. It enhances cholinergic neurotransmission, leading to increased cognitive function, memory, and learning. It also has anticonvulsant properties, making it useful in the treatment of seizures. Additionally, Cloethocarb has been shown to have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cloethocarb has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful in studying cholinergic neurotransmission. It also has anticonvulsant, analgesic, and anti-inflammatory properties, making it useful in studying these areas. However, Cloethocarb has several limitations. It is toxic and can cause harm if not handled properly. It is also not very selective and can inhibit other enzymes besides acetylcholinesterase.
Orientations Futures
There are several future directions for research on Cloethocarb. One area of research is to develop more selective inhibitors of acetylcholinesterase that do not inhibit other enzymes. Another area of research is to study the effects of Cloethocarb on other neurotransmitters besides acetylcholine. Additionally, research can be conducted to study the effects of Cloethocarb on various diseases, such as Alzheimer's disease and epilepsy.
Conclusion
Cloethocarb is a potent inhibitor of acetylcholinesterase that has several biochemical and physiological effects. It has anticonvulsant, analgesic, and anti-inflammatory properties, making it useful in studying these areas. However, it has several limitations, such as toxicity and lack of selectivity. Future research can be conducted to develop more selective inhibitors of acetylcholinesterase and to study the effects of Cloethocarb on other neurotransmitters and diseases.
Méthodes De Synthèse
Cloethocarb can be synthesized by reacting 2-chloroacetamide with 4-chloroaniline in the presence of sodium ethoxide and ethoxyethanol. The reaction yields Cloethocarb as a white crystalline powder with a purity of more than 98%.
Applications De Recherche Scientifique
Cloethocarb is widely used in scientific research for its pharmacological properties. It acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by Cloethocarb results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Propriétés
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-2-17-8-7-15(12(16)9-13)11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGFPJYINVMXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C1=CC=C(C=C1)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

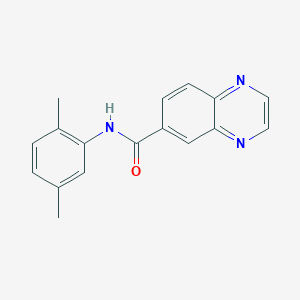
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)

![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)
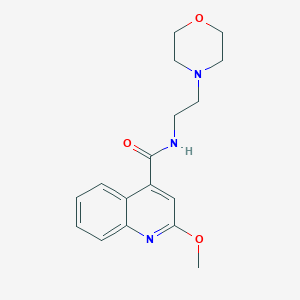

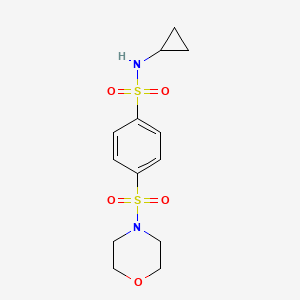
![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)

![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)

![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)
